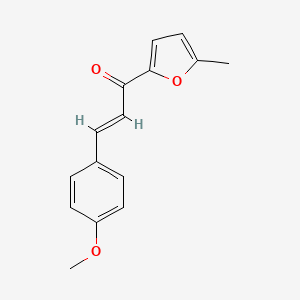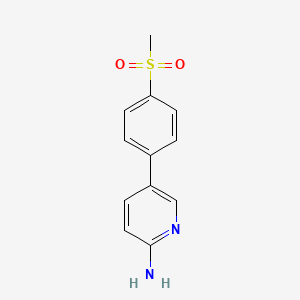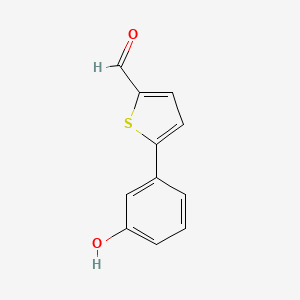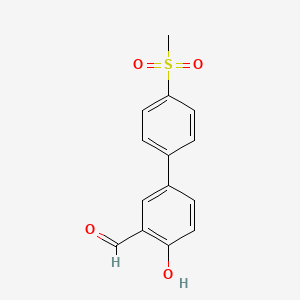
(2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (also known as 4-methoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one) is a compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 230.27 g/mol. This compound has been widely studied due to its potential applications in various fields, such as medicinal chemistry, materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is not fully understood. However, it is believed that the compound may interact with various biological targets, such as enzymes and receptors, to exert its effects. In particular, this compound has been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound may have potential anti-inflammatory, anti-cancer, anti-bacterial and anti-fungal activities. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments include its low cost, easy availability and good solubility in a variety of organic solvents. In addition, this compound is relatively stable and can be stored for long periods of time. However, the use of this compound in laboratory experiments is limited by its low reactivity and lack of selectivity.
Orientations Futures
The potential applications of (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one are vast and varied. In the future, this compound could be used in the development of new therapeutic agents, polymeric materials and nanomaterials. In addition, further research could be conducted to explore the compound’s potential anti-inflammatory, anti-cancer, anti-bacterial and anti-fungal activities. Finally, this compound could be used in the development of new drug delivery systems and diagnostic tools.
Méthodes De Synthèse
The synthesis of (2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can be achieved through several methods. The most common method is the reaction between 4-methoxyphenylmagnesium bromide and 5-methylfuran-2-carbaldehyde in the presence of a base, such as potassium carbonate. The reaction proceeds through a Wittig-like reaction, followed by an intramolecular aldol condensation to form the desired product.
Applications De Recherche Scientifique
(2E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has been used as an intermediate for the synthesis of a variety of biologically active compounds, such as antifungal agents and anti-cancer drugs. In materials science, this compound has been used for the synthesis of polymeric materials with potential applications in drug delivery and nanotechnology.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-3-10-15(18-11)14(16)9-6-12-4-7-13(17-2)8-5-12/h3-10H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQQTYRDPCJGU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)
![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)







